molecular formula C11H12N2OS B1334604 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 95211-71-5

7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1334604
CAS No.: 95211-71-5
M. Wt: 220.29 g/mol
InChI Key: YSMXTYUERRJGMR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 7-methyl-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-4-one , derived from its fused heterocyclic structure. The core consists of a benzothiophene ring fused to a pyrimidinone system, with a methyl substituent at position 7 and a partially hydrogenated cyclohexane ring.

The structural representation emphasizes:

  • A bicyclic framework combining a benzothiophene (thienobenzene) moiety.
  • A pyrimidin-4-one ring fused at the [2,3-d] position of the benzothiophene.
  • A tetrahydro modification (saturation) at positions 5,6,7,8.
  • A methyl group at position 7.

Key structural descriptors :

  • SMILES : CC1CCC2=C(C1)SC3=C2C(=O)NC=N3
  • InChI Key : YSMXTYUERRJGMR-UHFFFAOYSA-N
  • 2D/3D depictions : Feature a planar pyrimidinone ring fused to a non-planar tetrahydrobenzothiophene system.

Synonyms and Registry Identifiers (CAS, PubChem CID, ChEMBL)

This compound is recognized under multiple synonyms and registry identifiers across chemical databases:

Identifier Type Value Source
CAS Registry 95211-71-5
PubChem CID 3116802, 2790041
ChEMBL ID CHEMBL1836486
Other Synonyms 7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one; 11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one

Additional aliases include vendor-specific codes such as LIF432341324 (Sigma-Aldrich) and VC2340653 (VulcanChem).

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₁₂N₂OS is consistent across all authoritative sources, including PubChem, ChemSpider, and commercial vendors.

Molecular weight :

  • Calculated : 220.29 g/mol (exact mass = 220.0671 Da).
  • Empirical verification : Confirmed via high-resolution mass spectrometry (HRMS) in multiple studies.

Elemental composition :

Element Count Percentage
Carbon (C) 11 59.97%
Hydrogen (H) 12 5.50%
Nitrogen (N) 2 12.72%
Oxygen (O) 1 7.26%
Sulfur (S) 1 14.55%

The compound’s molecular weight and formula align with its role as a mid-sized heterocyclic building block in medicinal chemistry. Its balanced lipophilicity (logP ≈ 2.1) and polar surface area (61.8 Ų) make it suitable for drug discovery applications.

Properties

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMXTYUERRJGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20915066
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20915066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95211-71-5
Record name 5,6,7,8-Tetrahydro-7-methyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95211-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095211715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20915066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under specific reaction conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit potential anticancer properties. A study conducted on synthesized analogs showed promising results against various cancer cell lines, highlighting their ability to inhibit tumor growth and induce apoptosis in malignant cells . The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and survival.

Neuroprotective Effects
Another area of application is in neuroprotection. Compounds related to 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one have been investigated for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. These studies suggest that the compound may help in reducing oxidative stress and inflammation in neuronal cells .

Structural and Material Science

Crystal Structure Analysis
The crystal structure of 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one has been characterized using X-ray diffraction techniques. The compound crystallizes in the monoclinic space group P21/c with specific lattice parameters that provide insights into its molecular interactions . Understanding the crystal structure is crucial for predicting the compound's behavior in various applications.

Polymer Chemistry
This compound has also found applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties. Its unique structural features allow for the development of materials with specific mechanical and thermal characteristics suitable for various industrial applications .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of cancer cell proliferation; induction of apoptosis in vitro
Neuroprotective EffectsReduction of oxidative stress; potential therapeutic effects in neurodegenerative diseases
Crystal Structure AnalysisDetailed crystallographic data; insights into molecular interactions
Polymer ApplicationsDevelopment of polymers with tailored mechanical properties

Mechanism of Action

The mechanism of action of 7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of epidermal growth factor receptor (EGFR) by binding to its active site and preventing the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs differ in substituent type, position, and biological activity. Below is a detailed comparison:

Structural Analogues and Physicochemical Properties

Compound Name Substituent Position Molecular Formula Molecular Weight Key Properties/Modifications
7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 7 (THBT ring) C₁₁H₁₂N₂OS 220.29* Methyl enhances lipophilicity and stability
3-Ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3 (pyrimidine ring) C₁₂H₁₄N₂OS 234.32 Ethyl group increases steric bulk
2-(Diethylaminomethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2 (pyrimidine ring) C₁₅H₂₂N₃OS 292.42 Diethylaminomethyl improves aqueous solubility
2-(Piperidin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2 (pyrimidine ring) C₁₆H₂₁N₃OS 303.42 Piperidinyl enhances lipophilicity

*Calculated based on analogous structures.

Structure-Activity Relationships (SAR)

  • Position 7 (tetrahydrobenzothiophene ring) : Methyl substitution improves metabolic stability and membrane permeability due to moderate lipophilicity .
  • Position 2 (pyrimidine ring): Polar substituents (e.g., diethylaminomethyl) enhance solubility, while aromatic groups (e.g., bromophenoxy) improve target binding .

Key Research Findings

Anti-Proliferative Activity : The 7-methyl derivative’s hydrazinecarbothioamide analog exhibits potent activity against HCT-116 cells (IC₅₀ = 8.2 μM), attributed to thiosemicarbazide’s metal-chelating properties .

Antimicrobial Efficacy : 3-Benzyl-2-sulphanyl derivatives show broad-spectrum activity (MIC = 12–25 μg/mL), likely due to sulphanyl’s disruption of microbial membranes .

Solubility Modulation: 2-Diethylaminomethyl derivatives demonstrate improved aqueous solubility (>2 mg/mL), critical for oral bioavailability .

Biological Activity

7-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on various studies and research findings, focusing on its potential therapeutic applications.

Chemical Structure

The compound has a complex structure characterized by the fusion of a benzothieno ring with a pyrimidine moiety. The molecular formula is C11H13N3SC_{11}H_{13}N_3S . The crystal structure has been elucidated through X-ray crystallography, revealing significant intermolecular interactions that stabilize its conformation .

1. Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of derivatives of this compound. For instance, compounds synthesized from 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibited significant anti-inflammatory effects in various assays. One study reported that certain derivatives showed more potent anti-inflammatory activity than the standard drug diclofenac sodium .

2. Antimicrobial Activity

The compound and its derivatives have been screened for antimicrobial activity against various pathogens. Results indicated moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .

Microorganism Activity
Staphylococcus aureusModerate
Bacillus subtilisGood
Escherichia coliMild to Moderate
Candida albicansModerate

3. CNS Depressant Effects

Research has indicated that some derivatives of this compound possess central nervous system (CNS) depressant activities. These findings suggest potential applications in treating anxiety or related disorders .

4. Analgesic Properties

The analgesic effects of certain derivatives have also been documented. In comparative studies, some compounds derived from this structure exhibited significant pain-relieving properties similar to established analgesics .

Case Studies

A notable case study involved the synthesis of various derivatives of 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one and their evaluation for biological activities. The study highlighted that modifications at specific positions on the benzothieno and pyrimidine rings significantly influenced their biological efficacy.

Example Derivatives and Their Activities

Derivative Activity
1-Dimethyl-3-(2-methylthio-4-oxo)Strong analgesic
1-Pyrrolidinyl-3-(2-methylthio)Potent anti-inflammatory
1-Diethyl-3-(2-methylthio)Moderate antibacterial

Mechanistic Insights

The biological activities of 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one are believed to be mediated through multiple mechanisms:

  • Inhibition of inflammatory mediators : The compounds may inhibit the production or activity of pro-inflammatory cytokines.
  • Antimicrobial action : The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • CNS effects : Potential modulation of neurotransmitter systems could explain the CNS depressant effects observed.

Q & A

Basic: What are the standard synthetic routes for 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of 2-amino-4,5-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with formamide under reflux conditions . Modifications involve alkylation or substitution at the 2-, 3-, or 4-positions using reagents like hydrazine hydrate or formic acid to introduce functional groups (e.g., hydrazino or triazolo moieties) . Optimization includes solvent selection (e.g., pyridine or ethanol for solubility) and temperature control (reflux at 100–120°C for 6–25 hours) to improve yields (65–75%) . Green chemistry approaches, such as room-temperature alkylation with non-toxic solvents, have also been validated .

Basic: How are structural and purity characteristics of this compound validated in academic research?

Characterization relies on:

  • 1H NMR : Peaks for NH (δ 12.9–13.5 ppm), CH (δ 8.0–8.1 ppm), and aliphatic protons (δ 1.6–3.0 ppm) confirm backbone structure .
  • X-ray crystallography : Monoclinic space group P21/c with lattice parameters a = 7.0013 Å, b = 8.3116 Å, and intermolecular interactions (C–H⋯N, π-π stacking) stabilize the crystal structure .
  • Elemental analysis : Matches calculated values for C, H, N, and S (e.g., C 54.02% vs. found 54.05%) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 222 [M]+) confirm molecular weight .

Basic: What in vitro biological screening models are used to evaluate its pharmacological potential?

  • Antimicrobial activity : Tested against E. coli, S. aureus, and C. albicans via agar diffusion, with MIC values reported for thione/selenone derivatives .
  • Antitumor assays : MTT-based cytotoxicity screening against human cancer cell lines (e.g., HeLa, MCF-7) .
  • COX-2 selectivity : Evaluated using enzyme-linked immunosorbent assays (ELISA) with indomethacin as a control .

Advanced: How do substituents at the 2- and 3-positions influence its bioactivity?

  • 2-Substituents : Thiol (-SH) or selenone (-Se) groups enhance antimicrobial activity, likely via metal coordination in bacterial enzymes .
  • 3-Substituents : Bulky aryl groups (e.g., 4-fluorophenyl) improve COX-2 selectivity (IC50 < 1 µM) by fitting into the enzyme’s hydrophobic pocket .
  • Hybrid derivatives : Schiff bases or triazolo-fused analogs show dual activity (e.g., antimicrobial and anti-inflammatory) due to increased π-π interactions with target proteins .

Advanced: What computational methods are employed to predict binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with EGFR (PDB ID: 1M17) or COX-2 (PDB ID: 5KIR), highlighting hydrogen bonds with Arg120 or Tyr355 .
  • MD simulations : GROMACS validates stability of ligand-protein complexes over 100 ns, with RMSD < 2 Å indicating robust binding .
  • ADMET prediction : SwissADME estimates moderate bioavailability (TPSA 60–80 Ų) and blood-brain barrier permeability (logBB < 0.3) .

Advanced: How can contradictory data on biological activity across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains .
  • Substituent effects : 5,6-Dimethyl derivatives in COX-2 studies show higher selectivity than 7-methyl analogs due to steric hindrance .
  • Concentration gradients : IC50 values for antitumor activity range from 10–50 µM depending on exposure time (24–72 hours) .
    Resolution requires standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and meta-analyses of substituent trends .

Advanced: What strategies are used to modify the core structure for enhanced metabolic stability?

  • Ring saturation : The 5,6,7,8-tetrahydro scaffold reduces oxidative metabolism compared to aromatic analogs .
  • PEGylation : Introduction of 2-phenoxyethoxy groups improves solubility and plasma half-life .
  • Prodrug approaches : Ethyl ester derivatives of thiol groups are hydrolyzed in vivo to active metabolites .

Advanced: How is regioselectivity achieved in alkylation or acylation reactions?

  • Thermodynamic control : Alkylation at the N3-position predominates due to lower activation energy (ΔG‡ ~25 kcal/mol) vs. N1 .
  • Anion stabilization : Use of tert-butoxide bases directs electrophiles to the most nucleophilic site (e.g., sulfur in thione derivatives) .
  • Protecting groups : Benzyl or 3-pyridinylmethyl groups shield reactive NH sites during multi-step syntheses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.